AZD-1678
Overview
Description
AZD1678 is a potent and bioavailable aminopyrazine sulfonamide compound that acts as a CCR4 receptor antagonist. It was discovered through a high-throughput screening and synthesis campaign. This compound has shown significant potential in the treatment of immune system diseases, respiratory conditions, and allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD1678 involves multiple steps, starting with the preparation of the aminopyrazine core. The key steps include:
Formation of the aminopyrazine core: This is typically achieved through the reaction of appropriate pyrazine derivatives with amines under controlled conditions.
Sulfonamide formation: The aminopyrazine is then reacted with sulfonyl chlorides to form the sulfonamide group.
Halogenation: Introduction of halogen atoms (chlorine and fluorine) is done using halogenating agents like thionyl chloride or fluorinating reagents.
Industrial Production Methods
Industrial production of AZD1678 follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques like crystallization, distillation, and chromatography to ensure high purity of the final product.
Quality control: Rigorous testing to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
AZD1678 undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new derivatives with varied functional groups.
Scientific Research Applications
AZD1678 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study CCR4 receptor interactions and signaling pathways.
Biology: Investigated for its effects on immune cell migration and function.
Medicine: Potential therapeutic agent for treating asthma, allergic rhinitis, and other inflammatory conditions.
Industry: Used in the development of new pharmaceuticals targeting CCR4 receptors.
Mechanism of Action
AZD1678 exerts its effects by antagonizing the CCR4 receptor, which is involved in the migration and activation of immune cells. By blocking this receptor, AZD1678 can reduce inflammation and immune responses. The molecular targets include the CCR4 receptor on T cells and other immune cells, affecting pathways related to chemotaxis and cell signaling .
Comparison with Similar Compounds
Similar Compounds
AZD2098: Another CCR4 receptor antagonist with similar properties.
Compound 49: A related aminopyrazine sulfonamide with CCR4 antagonistic activity.
Uniqueness
AZD1678 stands out due to its high potency and bioavailability, making it a promising candidate for therapeutic applications. Its unique chemical structure allows for specific interactions with the CCR4 receptor, providing advantages over other similar compounds in terms of efficacy and safety .
Properties
IUPAC Name |
2,3-dichloro-N-(5-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2FN3O3S/c1-20-11-10(15-5-8(14)16-11)17-21(18,19)7-4-2-3-6(12)9(7)13/h2-5H,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSUDJQTTGDPIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942137-41-9 | |
Record name | AZD-1678 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942137419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-dichloro-N-(5-fluoro-3-methoxy-pyrazin-2-yl)benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZD-1678 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF5M8SYV7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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